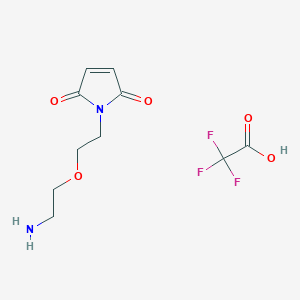

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

描述

Chemical Name: 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate CAS No.: 131274-17-4 Molecular Formula: C₁₀H₁₃F₃N₂O₅ Molecular Weight: 298.22 g/mol Structure: Features a pyrrole-2,5-dione (maleimide) core with a 2-(2-aminoethoxy)ethyl side chain and a trifluoroacetate counterion. Applications: Primarily used as a bifunctional linker in antibody-drug conjugates (ADCs) for covalent attachment to cysteine residues on antibodies and payloads (e.g., MMAE) via maleimide-thiol chemistry . Storage: Stable under inert atmosphere at room temperature .

属性

IUPAC Name |

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHVUJSQURGBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131274-17-4 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[2-(2-aminoethoxy)ethyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131274-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Starting Materials

- Maleic anhydride or pyrrole-2,5-dione : Provides the pyrrole-2,5-dione core.

- 2-(2-Aminoethoxy)ethanol : Provides the aminoethoxyethyl side chain.

- Trifluoroacetic acid : Used to form the trifluoroacetate salt.

Stepwise Synthesis

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol to form 1-(2-(2-aminoethoxy)ethyl)pyrrole-2,5-dione | Mild heating (40–60°C), organic solvent (e.g., dichloromethane or THF), inert atmosphere | Cyclization occurs forming the pyrrole ring |

| 2 | Purification of the pyrrole-2,5-dione intermediate | Recrystallization or chromatography | Removes unreacted materials and side products |

| 3 | Salt formation with trifluoroacetic acid | Room temperature, stoichiometric addition of trifluoroacetic acid | Yields the trifluoroacetate salt, enhancing solubility and stability |

| 4 | Final purification | Crystallization or preparative chromatography | Ensures high purity for research or industrial use |

Reaction Mechanisms and Conditions

- Cyclization : The nucleophilic amino group of 2-(2-aminoethoxy)ethanol attacks the anhydride carbonyl, opening the ring and leading to intramolecular cyclization to form the pyrrole-2,5-dione.

- Salt Formation : The free base reacts with trifluoroacetic acid, forming a stable trifluoroacetate salt that improves compound handling and solubility.

Typical reaction parameters:

| Parameter | Range/Value | Purpose |

|---|---|---|

| Temperature | 40–60°C | Facilitates cyclization without decomposition |

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Good solubility and inertness |

| Reaction time | 2–6 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

Purification Techniques

- Recrystallization : Common solvents include ethyl acetate, methanol, or mixtures to selectively crystallize the product.

- Chromatography : Silica gel column chromatography is used to separate the desired compound from impurities.

- Crystallization of trifluoroacetate salt : Enhances purity and stability.

Research Findings on Preparation

- Studies indicate that controlling the reaction temperature and solvent polarity is critical to maximizing yield and minimizing by-products.

- Automated industrial synthesis employs continuous flow reactors to maintain precise reaction conditions, enabling scalability and reproducibility.

- The trifluoroacetate salt form exhibits increased chemical stability compared to the free base, facilitating storage and handling in research and pharmaceutical contexts.

Data Summary Table

| Aspect | Details |

|---|---|

| Molecular Formula | C10H13F3N2O5 |

| Molecular Weight | 298.22 g/mol |

| CAS Number | 131274-17-4 |

| Starting Materials | Maleic anhydride, 2-(2-aminoethoxy)ethanol, trifluoroacetic acid |

| Key Reaction | Cyclization of maleic anhydride derivative with aminoethoxyethyl group |

| Typical Solvents | Dichloromethane, THF |

| Reaction Temperature | 40–60°C |

| Purification Methods | Recrystallization, chromatography |

| Salt Formation | Trifluoroacetate salt via trifluoroacetic acid addition |

| Yield Range | Typically 70–85% (dependent on conditions) |

化学反应分析

Oxidation Reactions

The maleimide ring undergoes oxidation to form N-oxides , particularly under mild oxidizing conditions.

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Room temperature in polar aprotic solvents (e.g., methanol or acetonitrile).

-

Products : Stable N-oxide derivatives, which retain the trifluoroacetate counterion.

Reduction Reactions

The maleimide core can be reduced to form amine derivatives.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

-

Products :

Substitution at the Aminoethoxyethyl Side Chain

The primary amine group participates in nucleophilic substitution or acylation.

-

Reagents :

-

Alkyl halides (e.g., methyl iodide) for alkylation.

-

Acyl chlorides (e.g., acetyl chloride) for acylation.

-

-

Conditions : Basic media (e.g., triethylamine in dichloromethane).

-

Products :

Reaction Type Example Reagent Product Alkylation Methyl iodide N-methylated derivative Acylation Acetyl chloride N-acetylated derivative

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide ring reacts selectively with thiols (e.g., cysteine residues) in bioconjugation applications .

Acid-Base Reactions

The trifluoroacetate counterion dissociates under basic conditions, regenerating the free amine.

-

Reagents : Sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH) .

-

Applications : Facilitates purification or further functionalization of the amine group .

Stability Considerations

-

Thermal Stability : Stable at room temperature but degrades above 150°C .

-

pH Sensitivity : Hydrolyzes in strongly acidic (pH < 3) or basic (pH > 11) conditions, cleaving the maleimide ring .

Comparative Reactivity Table

Key Research Findings

-

Bioconjugation Efficiency : The trifluoroacetate salt enhances solubility in polar solvents, improving reaction kinetics with thiols .

-

Regioselectivity : Substitution preferentially occurs at the amine group over the maleimide ring.

-

Industrial Applications : Used in synthesizing protein degraders and functionalized polymers due to its dual reactivity .

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

Research indicates that derivatives of pyrrole-2,5-dione exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which is crucial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study:

In a study involving pyrrole derivatives, compounds similar to 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione demonstrated significant anti-proliferative activity against cancer cell lines. The derivatives were synthesized and evaluated for their ability to inhibit cell growth and induce apoptosis in cancer cells .

Polymer Synthesis:

The compound can be utilized in synthesizing advanced polymers due to its reactive functional groups. These polymers can have applications in coatings, adhesives, and other materials requiring specific mechanical properties or chemical resistance.

Case Study:

A recent study demonstrated the use of pyrrole derivatives in creating conductive polymers that can be used in electronic devices. The incorporation of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione into polymer matrices enhanced electrical conductivity and thermal stability .

Summary of Applications

The diverse applications of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate highlight its significance in various fields:

- Medicinal Chemistry: Anti-inflammatory and anticancer properties.

- Bioconjugation: Non-cleavable linkers for targeted drug delivery systems.

- Materials Science: Development of conductive polymers for electronic applications.

作用机制

The mechanism of action of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .

相似化合物的比较

Key Structural and Functional Differences

The compound belongs to a family of maleimide derivatives with aminoalkyl/alkoxy side chains and trifluoroacetate counterions. Below is a comparative analysis with three analogs:

| Property | Target Compound (CAS 131274-17-4) | 1-(5-Aminopentyl) Analog (CAS 731862-92-3) | 1-(6-Aminohexyl) Analog (CAS 222159-87-7) | N-(2-Aminoethyl)maleimide TFA (CAS 146474-00-2) |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₃F₃N₂O₅ | C₁₁H₁₅F₃N₂O₄ | C₁₂H₁₇F₃N₂O₄ | C₈H₉F₃N₂O₄ |

| Molecular Weight | 298.22 | 296.25 | 310.28 | 254.16 |

| Side Chain | 2-(2-Aminoethoxy)ethyl | 5-Aminopentyl | 6-Aminohexyl | 2-Aminoethyl |

| Solubility | Soluble in polar aprotic solvents | Moderate in DMSO/Methanol | Low in water, high in DMSO | Soluble in DMSO, limited in methanol |

| Primary Application | ADC linker | Bioconjugation, peptide modification | Protein crosslinking | Radiolabeling (e.g., [¹⁸F]FBEM precursor) |

| Storage | Room temperature (inert atmosphere) | -20°C | -20°C | -20°C |

Functional Group Impact on Reactivity and Stability

- Target Compound : The ethoxyethyl spacer enhances solubility in aqueous buffers compared to longer alkyl chains, making it advantageous for ADC synthesis .

- Aminopentyl/Aminohexyl Analogs: Longer hydrophobic chains improve membrane permeability but reduce aqueous solubility, limiting their use in hydrophilic bioconjugation systems .

Research Findings and Performance Metrics

Bioconjugation Efficiency

- Target Compound: Demonstrated >90% conjugation efficiency with monoclonal antibodies (e.g., trastuzumab) in pH 7.4 buffers, with minimal aggregation .

- Aminopentyl Analog: Achieved 85% efficiency but required prolonged reaction times (24 hrs vs. 4 hrs for the target compound) .

- N-(2-Aminoethyl)maleimide TFA: Rapid conjugation (<1 hr) but showed 20% payload loss in serum over 72 hrs due to maleimide instability .

生物活性

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 131274-17-4) is a pyrrole derivative known for its potential biological activities. This compound features a trifluoroacetate group, which may enhance its pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13F3N2O5

- Molecular Weight : 298.22 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure suggests potential interactions with protein kinases and other enzymes involved in cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .

- Interaction with Growth Factor Receptors : The compound may bind to ATP-binding domains of receptors such as EGFR and VEGFR, potentially disrupting their signaling pathways and inhibiting tumor growth .

- Membrane Interaction : Studies indicate that pyrrole derivatives can integrate into lipid bilayers, affecting membrane dynamics and potentially leading to cell death in cancerous cells .

Antitumor Activity

Research has shown that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. In particular:

- Colon Cancer Cell Lines : Compounds similar to the target compound have shown growth inhibition in colon cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from to M .

- In Vivo Studies : In animal models, these compounds have been effective in reducing tumor size in chemically induced colon cancer models .

Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicate that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli using broth microdilution methods .

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives:

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles are crucial:

常见问题

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Experimental Design: Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify optimal conditions. Fractional factorial designs minimize experiments while maximizing data utility .

- Process Control: Incorporate real-time monitoring (e.g., in-line spectroscopy) to track reaction progress and adjust variables dynamically, aligning with RDF2050108 (process control in chemical engineering) .

- Purification: Utilize membrane separation technologies (RDF2050104) or recrystallization in trifluoroacetate-compatible solvents to isolate high-purity product .

(Basic) What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure and trifluoroacetate counterion presence. Cross-reference with NIST Standard Reference Data for spectral validation .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms hydrogen-bonding interactions critical for stability .

- Purity Assessment: Employ HPLC with UV/Vis detection and compare retention times against certified reference standards .

(Intermediate) What reaction mechanisms govern the synthesis of this compound?

Methodological Answer:

- Key Steps:

- Nucleophilic Substitution: The aminoethoxyethyl group is introduced via SN2 reaction, requiring anhydrous conditions to avoid hydrolysis .

- Michael Addition: Pyrrole-2,5-dione formation involves conjugate addition, with trifluoroacetate acting as a stabilizing counterion for intermediates .

- Kinetic Analysis: Use stopped-flow spectroscopy to monitor intermediate lifetimes and optimize reaction quenching .

(Intermediate) How can researchers assess solubility and stability under varying pH and temperature conditions?

Methodological Answer:

- Solubility Profiling: Conduct shake-flask experiments in buffers (pH 1–12) and polar aprotic solvents (e.g., DMF, DMSO). Use UV-Vis spectroscopy to quantify saturation points .

- Stability Studies: Accelerated degradation tests (40–60°C) with HPLC-MS to identify decomposition products. Apply Arrhenius modeling to predict shelf-life .

(Advanced) What are the potential applications of this compound in drug delivery systems?

Methodological Answer:

- Bioconjugation: The aminoethoxy group enables covalent linkage to peptides or antibodies via NHS ester chemistry. Validate conjugation efficiency using SDS-PAGE or MALDI-TOF .

- Controlled Release: Encapsulate in pH-responsive polymers (e.g., Eudragit®) and measure release kinetics via dialysis under simulated physiological conditions .

(Advanced) How can Design of Experiments (DOE) resolve contradictions in process optimization data?

Methodological Answer:

- Case Study: If conflicting data arise on reaction yield vs. purity, apply response surface methodology (RSM) to model trade-offs. Use ANOVA to identify statistically significant factors (e.g., catalyst loading > solvent choice) .

- Robustness Testing: Introduce intentional perturbations (e.g., ±5% reagent stoichiometry) to assess process resilience, aligning with RDF2050108 guidelines .

(Advanced) How to address discrepancies in reported solubility data across studies?

Methodological Answer:

- Validation Protocol: Replicate experiments using standardized buffers (e.g., USP phosphate) and control ionic strength. Cross-check with NIST solubility databases .

- Molecular Dynamics (MD) Simulations: Predict solvation free energy to reconcile empirical data with theoretical models .

(Advanced) What cross-disciplinary applications exist beyond organic synthesis?

Methodological Answer:

- Materials Science: Investigate self-assembly into nanostructures (e.g., micelles) for catalytic or photonic applications. Characterize via TEM and dynamic light scattering (DLS) .

- Chemical Biology: Use as a cysteine-targeting probe in proteomics. Validate specificity via pull-down assays and LC-MS/MS .

(Advanced) What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

- Continuous Flow Systems: Enhance heat/mass transfer and reduce trifluoroacetate byproduct accumulation. Optimize residence time using computational fluid dynamics (CFD) .

- Safety Protocols: Implement pressure-relief systems for exothermic steps, adhering to RDF2050112 (reactor design fundamentals) .

(Advanced) How to evaluate thermal stability for high-temperature applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under nitrogen/air atmospheres. Correlate with kinetic models (e.g., Flynn-Wall-Ozawa) to predict degradation pathways .

- DSC Profiling: Identify phase transitions (e.g., melting, crystallization) impacting formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。